N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine
Overview
Description
“N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine” is a chemical compound with the molecular formula C38H32N2 . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular weight of “N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine” is 516.69 . It appears as a white to almost white powder or crystal .Physical And Chemical Properties Analysis
“N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine” is insoluble in water . It has a melting point ranging from 168.0 to 172.0 degrees Celsius .Scientific Research Applications
Polymer Synthesis and Properties
N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine has been used as a precursor in the synthesis of novel aromatic polyamides and polyimides. These polymers exhibit excellent solubility in organic solvents and can be processed into transparent, tough, and flexible films. They demonstrate high thermal stability, high glass-transition temperatures, and significant mechanical properties. The inclusion of triphenylamine units in these polymers contributes to their unique physical characteristics, making them suitable for various applications in the material science field (Liou et al., 2002), (Liou & Hsiao, 2003).
Oxidation Behavior and Antioxidant Properties
The compound has been extensively studied for its oxidation behavior and its application as an antioxidant in various industries, particularly in the rubber industry. Detailed electrochemical and spectroscopic studies reveal its capacity to form stable monocation radicals and dications upon oxidation, emphasizing its role as an effective antioxidant (Rapta et al., 2009).
Electrochemical Properties and Applications
This compound exhibits interesting electrochemical properties, making it a candidate for electro-active materials. Studies have shown that it can form stable radical cations and participate in various electron and proton transfer processes. These properties are crucial for its application in designing novel materials with specific electrochemical characteristics (Santana et al., 2006).
Polymorphism and Structural Studies
The compound exhibits polymorphism, which is the ability of a material to exist in more than one form or crystal structure. This characteristic is vital for the understanding of its physical properties and its behavior under different conditions. Structural studies and characterization of its polymorphic forms provide insights into its molecular conformations and the effects on its vibrational properties, crucial for applications in material science and electronics (Boyer et al., 2000), (Quillard et al., 2001).
Mechanism of Action
Target of Action
N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine, also known as N1,N4-Diphenyl-N1,N4-di-m-tolylbenzene-1,4-diamine, is primarily used in the field of organic light-emitting diodes (OLEDs) . Its primary target is the OLED device, where it plays a crucial role in the transport of holes .
Mode of Action
The compound interacts with its target (the OLED device) by facilitating the transport of holes . The efficiency of this hole transport is influenced by the thickness of the compound layer within the device .
Biochemical Pathways
The thickness of the compound layer within the device can affect the current density and efficiency of the device .
Result of Action
The action of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine results in improved electro-optical characteristics of OLEDs . Specifically, devices with a thinner layer of the compound (5 nm) showed more efficient hole transport, while devices with a thicker layer (50 nm) showed more efficient electron transport .
Action Environment
The action, efficacy, and stability of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine can be influenced by environmental factors such as temperature and storage conditions .
Safety and Hazards
properties
IUPAC Name |
1-N,4-N-bis(3-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2/c1-25-11-9-17-31(23-25)33(27-13-5-3-6-14-27)29-19-21-30(22-20-29)34(28-15-7-4-8-16-28)32-18-10-12-26(2)24-32/h3-24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZXDJMNYGRYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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